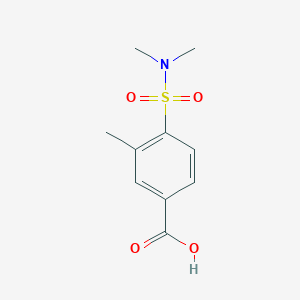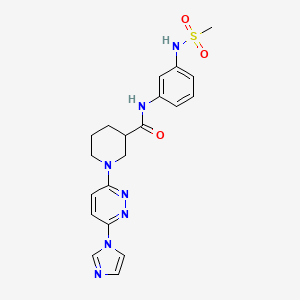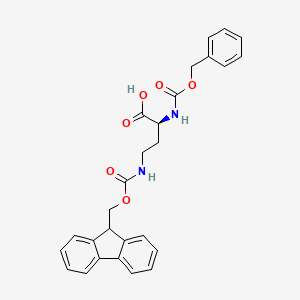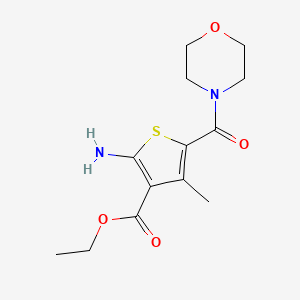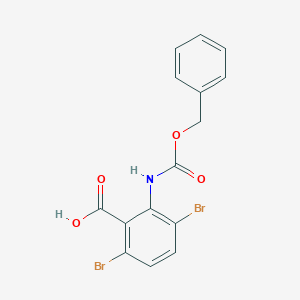![molecular formula C23H20N4O3S B2815135 4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide CAS No. 325988-43-0](/img/structure/B2815135.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and major uses.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent), and the steps of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and spectral properties (IR, UV-Vis, NMR, MS). It also includes the compound’s chemical stability and reactivity.Scientific Research Applications
PET Imaging Agents
Research into carbon-11 labeled naphthalene-sulfonamides, including compounds structurally related to "4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide," has been conducted for the development of new positron emission tomography (PET) imaging agents. These agents target the human CCR8 receptor, indicating potential applications in medical imaging and diagnostics (Wang et al., 2008).
Fluoride Ion Sensing
Naphthalene derivatives have been synthesized for the colorimetric sensing of fluoride ions. The detection mechanism is based on a deprotonation-enhanced intramolecular charge transfer, suggesting uses in environmental monitoring and analytical chemistry (Younes et al., 2020).
Anticancer Research
Compounds featuring naphthalene sulfonamide moieties have been evaluated for their anticancer properties. The synthesis and biological evaluation of phenylaminosulfanyl-naphthoquinone derivatives demonstrate potent cytotoxic activities against various human cancer cell lines, highlighting the potential for therapeutic applications (Ravichandiran et al., 2019).
Photosensitive Materials
Research into photosensitive materials incorporating naphthalene derivatives for use in photolithography processes has been conducted. These studies involve the development of positive-type photosensitive polyamides, indicating applications in semiconductor manufacturing and material science (Xiao et al., 2006).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves a discussion of potential future research directions and applications for the compound. It could include potential uses that have not yet been fully explored or improvements to current synthesis methods.
Please note that the availability of information in each of these categories can vary widely depending on the specific compound and how extensively it has been studied. For “4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide”, you may need to conduct laboratory experiments or computational studies to obtain some of this information. Always remember to follow safe laboratory practices and consult with a knowledgeable advisor or mentor.
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c24-14-4-16-27(17-5-15-25)31(29,30)20-12-10-19(11-13-20)23(28)26-22-9-3-7-18-6-1-2-8-21(18)22/h1-3,6-13H,4-5,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPIBYGCMWVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)
![2-chloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2815053.png)
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)
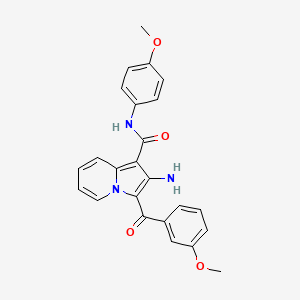
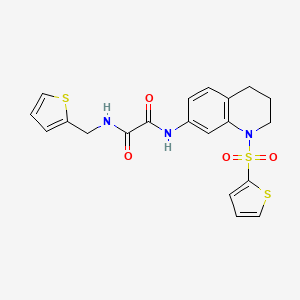
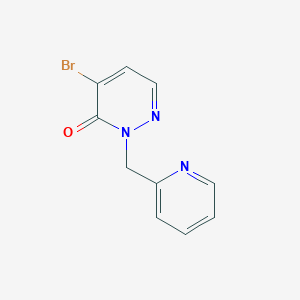
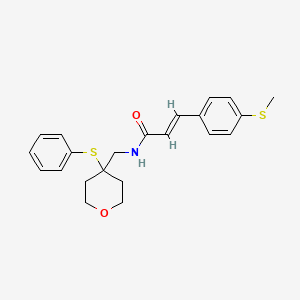
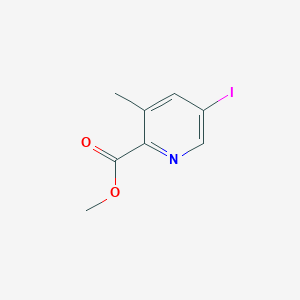
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2815069.png)
